3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Beschreibung
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a synthetic benzimidazole derivative characterized by a propan-1-ol backbone linked to a benzimidazole core substituted with a 3-o-tolyloxy-propyl group. The o-tolyloxy moiety (2-methylphenoxy) distinguishes it from other analogs, as the methyl group's ortho position may influence steric and electronic interactions in biological systems.
Eigenschaften
IUPAC Name |
3-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-22-18-10-4-3-9-17(18)21-20(22)12-6-14-23/h2-5,8-11,23H,6-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXSBHJANBTMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: : Often achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Tolylation: : Introduction of the tolyloxy group can be accomplished through nucleophilic substitution reactions where a suitable tolyl chloride reacts with a nucleophile.
Attachment of the Propyl Group: : This could involve alkylation reactions where the benzimidazole core is treated with a propyl halide.
Introduction of the Hydroxyl Group: : Finally, the propanol moiety might be introduced via reduction of an ester intermediate or direct hydroxylation of the propyl chain.
Industrial Production Methods
For industrial-scale production, the compound would likely be synthesized using a similar multi-step approach, but with optimizations for yield and efficiency. Reactions may be conducted in continuous flow systems to enhance scalability and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the benzimidazole core or the propanol group.
Reduction: : Reduction of the tolyloxy group could yield different functionalized products.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the tolyloxy and benzimidazole groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: : Halogenating agents or nucleophiles like alkoxides and amines.
Major Products
Oxidation: : May produce ketones, aldehydes, or carboxylic acids.
Reduction: : Could yield alcohols or alkanes.
Substitution: : Leads to a variety of functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol has applications across various fields:
Chemistry: : As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: : Potentially as a molecule of interest in bioconjugation or molecular recognition studies.
Medicine: : May have therapeutic potential given the structural motifs present, which are common in pharmacologically active compounds.
Industry: : Its derivatives might be used in material science for the development of advanced materials like polymers.
Wirkmechanismus
This compound likely exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites in proteins, potentially inhibiting or activating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
The compound shares structural similarities with several analogs reported in the literature, differing primarily in substituents on the benzimidazole ring and the propanol chain. Key analogs include:
Key Observations:
- Propanol Chain Position: The target compound features a propan-1-ol chain, whereas analogs (e.g., Compounds 1, 6, 7) use propan-2-ol. This positional difference may alter hydrogen-bonding capacity and pharmacokinetics.
- Aryloxy Groups: The o-tolyloxy group in the target compound contrasts with p-tolyloxy (Compound 1) or 3,5-difluorophenoxy (Compound 7).
- Benzimidazole Substituents: Most analogs (e.g., Compounds 1, 6, 7) include a 3-benzyl-2-imino group, while the target compound lacks the imino moiety. This difference may impact electron distribution and metabolic stability.
Physicochemical Properties
LCMS data from analogs provide insights into expected properties:
- Molecular Weight : The target compound’s molecular weight is likely comparable to Compound 6 (~400 Da), given structural similarities.
- Retention Time : Analogs with bulkier substituents (e.g., Compound 7, m/z=410) show longer Rt (1.05 min), suggesting higher hydrophobicity. The target compound’s o-tolyloxy group may confer intermediate hydrophobicity .
- Purity : All analogs in –3 exhibit >98% purity, indicating rigorous synthetic and purification protocols .
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol can be represented as follows:
- IUPAC Name : 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
This compound is characterized by a benzoimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research indicates that benzoimidazole derivatives, including this compound, show promising antitumor effects. A study highlighted the ability of similar compounds to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly targeting BRAF(V600E) mutations associated with melanoma .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol may also exhibit these effects .
Antimicrobial Properties
Preliminary studies have shown that derivatives of benzoimidazole possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The specific activity of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol against specific strains remains to be fully elucidated.
Case Study 1: Anticancer Activity in Cell Lines
In a notable study, the anticancer efficacy of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, it was observed that the combination of this compound with doxorubicin yielded a synergistic effect, enhancing the overall cytotoxicity against these cancer cells .
Case Study 2: Inhibition of Inflammatory Responses
Another study investigated the anti-inflammatory effects of similar benzoimidazole derivatives in an LPS-induced inflammation model. The results indicated a marked reduction in nitric oxide production and inflammatory cytokine levels upon treatment with these compounds, suggesting their potential utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |
| Antimicrobial | Potential disruption of bacterial membranes |
Table 2: Comparison of Similar Compounds
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol] | Moderate | Significant | Moderate |
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
